molecular formula C8H6F2O3 B1297448 2,6-Difluoromandelic acid CAS No. 207981-50-8

2,6-Difluoromandelic acid

Cat. No.: B1297448
CAS No.: 207981-50-8
M. Wt: 188.13 g/mol
InChI Key: BMZWDQNFSCPFCG-UHFFFAOYSA-N
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Description

2,6-Difluoromandelic acid is an organic compound with the chemical formula C8H6F2O3 It is a derivative of mandelic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions

Scientific Research Applications

2,6-Difluoromandelic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoromandelic acid can be synthesized through several methods. One common approach involves the fluorination of mandelic acid derivatives. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to ensure high yield and purity of the final product, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoromandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form difluorobenzoylformic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2,6-difluorophenylmethanol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

    Oxidation: Difluorobenzoylformic acid.

    Reduction: 2,6-Difluorophenylmethanol.

    Substitution: Corresponding substituted mandelic acid derivatives.

Mechanism of Action

The mechanism of action of 2,6-difluoromandelic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Mandelic Acid: The parent compound without fluorine substitution.

    2,4-Difluoromandelic Acid: A similar compound with fluorine atoms at the 2 and 4 positions.

    2,6-Dichloromandelic Acid: A compound with chlorine atoms instead of fluorine at the 2 and 6 positions.

Uniqueness: 2,6-Difluoromandelic acid is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZWDQNFSCPFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343270
Record name 2,6-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-50-8
Record name 2,6-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoromandelic acid
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